

# Discovery and history of ikaite as a mineral.

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## Compound of Interest

Compound Name: Calcium carbonate hexahydrate

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## An In-depth Technical Guide to the Discovery and History of Ikaite

This guide provides a comprehensive overview of the discovery, history, and scientific investigation of ikaite, a hydrous calcium carbonate mineral. It is intended for researchers, scientists, and professionals in drug development who may encounter or study biomineralization and phase transitions of calcium carbonate.

## Introduction to Ikaite

Ikaite is the mineral name for **calcium carbonate hexahydrate** ( $\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$ ).<sup>[1][2][3]</sup> It is a metastable mineral that typically forms in near-freezing water (between -2 and +7 °C) and decomposes rapidly at warmer temperatures.<sup>[1][2][4]</sup> This transient nature means it is often studied through its more stable pseudomorphs, most notably glendonite.<sup>[1][2]</sup> The discovery and study of ikaite have provided valuable insights into paleoclimatology and the biogeochemical processes that govern carbonate formation in cold environments.<sup>[2][5]</sup>

## History of Discovery and Identification

The scientific history of ikaite begins in the 19th century with its synthesis in laboratory settings.<sup>[1][4]</sup> However, its existence in nature remained unknown for nearly another century.

### Timeline of Key Events:

- 19th Century: Synthetic **calcium carbonate hexahydrate** is first created and described in a study by Pelouze.<sup>[1][4]</sup>

- 1962: Danish mineralogist Hans Pauly discovers natural occurrences of the mineral in the Ikka Fjord (then spelled Ika Fjord) in Southwest Greenland.[1][3][6] He found spectacular submarine columns, some reaching up to 18 meters in height, composed of the mineral.[1][3]
- 1963: Pauly publishes his findings, and the International Mineralogical Association officially recognizes "ikaite" as a new mineral, named after its type locality.[5][6][7]
- 1982: Ikaite is discovered in deep-sediment core samples off the coast of Antarctica, revealing that its occurrence is not limited to the unique conditions of the Ikka Fjord.[8] This finding also solidified the understanding that ikaite is the precursor to many calcite pseudomorphs found worldwide.[8]
- Subsequent Discoveries: Ikaite has since been identified in a variety of cold environments, including high-latitude marine sediments, sea ice, and even as cryogenic deposits in caves. [1][3]

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*Key milestones in the history of ikaite.*

## Physicochemical Properties of Ikaite

Ikaite's unique properties are central to its formation and instability. All quantitative data is summarized in the tables below for clarity.

## Crystallographic and Physical Data

Property	Value
Chemical Formula	$\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$ [1][8]
Crystal System	Monoclinic[1][3]
Space Group	C2/c[1][3]
Lattice Parameters	$a \approx 8.87 \text{ \AA}$ , $b \approx 8.23 \text{ \AA}$ , $c \approx 11.02 \text{ \AA}$ , $\beta \approx 110.2^\circ$ [3]
Mohs Hardness	3[1]
Specific Gravity	1.83[1]
Birefringence	$\delta = 0.090$ [1]
Refractive Index	$n_\alpha = 1.455$ , $n_\beta = 1.538$ , $n_\gamma = 1.545$ [1]

## Chemical Composition

Element	Atomic Weight Percentage
Calcium (Ca)	19.25%[8]
Carbon (C)	5.77%[8]
Oxygen (O)	69.17%[8]
Hydrogen (H)	5.81%[8]
Water (H <sub>2</sub> O)	51.92% (by weight)[8]

## Experimental Protocols

The extreme instability of ikaite outside of its cold, aqueous environment necessitates specialized collection and analytical protocols.

### Initial Identification Protocol (Pauly, 1962)

The first identification of natural ikaite relied on methods to prevent its decomposition.

- Sample Collection: Samples were recovered by a diver from the columns in Ikka Fjord.[8]

- Preservation: The collected specimens were immediately placed in a refrigerated state to maintain their temperature below the decomposition point.[8]
- Analysis: In the laboratory in Copenhagen, Pauly performed chemical analysis. He determined the mineral was a hexahydrate by measuring the weight loss corresponding to the removal of its water of hydration upon warming.[8]

## Modern Protocol for Handling and Analysis of Natural Ikaite

Current research on natural ikaite employs cryogenic techniques to preserve the mineral's structure for advanced analysis.[9]

- Cryogenic Collection: Samples are collected and immediately frozen at the site.
- Cold-Chain Transport: The frozen samples are transported in pre-frozen thermos flasks packed with ice to maintain their integrity during transit to the laboratory.[9]
- Cryogenic Sample Preparation:
  - A "cold box" is created using a polystyrene container filled with liquid nitrogen to achieve temperatures of -40 °C.[9]
  - A mortar and pestle are pre-chilled in the liquid nitrogen.
  - The frozen ikaite sample is placed in the chilled mortar and powdered.[9]
- X-ray Diffraction (XRD) Analysis:
  - The powdered sample is mounted in a capillary tube while still inside the cold box.
  - The capillary is transferred to a diffractometer equipped with a cryojet, which blows a continuous stream of cold nitrogen gas (e.g., at -6 °C) over the sample to prevent decomposition during analysis.[9]

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*Workflow for modern analysis of natural ikaite.*

## Laboratory Synthesis and Transformation Monitoring

- Crystal Growth: Ikaite crystals can be grown in a laboratory setting using a single diffusion silica gel technique.[\[10\]](#) A natural aqueous solution, such as that from a phosphate-rich lake, is used to provide the necessary chemical environment.[\[10\]](#)
- In-situ Monitoring: The transformation of ikaite to calcite is monitored using Raman spectroscopy.
  - The freshly grown ikaite crystals are recovered from the gel.
  - The sample is placed under the Raman spectrometer, and spectra are collected at controlled temperatures (e.g., 10 °C and 20 °C).[\[10\]](#)
  - Successive spectra are recorded over time to observe the disappearance of ikaite's characteristic spectral bands and the appearance of bands corresponding to intermediate phases (like vaterite) and the final calcite product.[\[10\]](#)

## Formation, Stability, and Transformation

Ikaite's existence is a delicate balance of specific environmental conditions.

- Formation Conditions: Ikaite formation requires low temperatures (typically below 7 °C) and is favored in environments with high alkalinity and the presence of nucleation inhibitors like phosphate ions.[\[1\]](#)[\[2\]](#)[\[4\]](#) These inhibitors prevent the crystallization of more stable anhydrous calcium carbonate forms such as calcite and aragonite.[\[2\]](#)[\[4\]](#)
- Metastability: At standard surface pressures, ikaite is only thermodynamically stable at low temperatures. When removed from its cold environment, it rapidly loses its six water molecules and decomposes into a mush of water and anhydrous calcium carbonate.[\[1\]](#)[\[9\]](#)
- Transformation to Pseudomorphs: This decomposition process can result in a pseudomorph, where the external crystal shape of the original ikaite is preserved by calcite.[\[2\]](#) These calcite pseudomorphs are known by various names, with "glendonite" being the most common.[\[2\]](#)[\[8\]](#) The presence of glendonites in the geological record is a strong indicator of past near-freezing conditions.[\[5\]](#)[\[7\]](#)

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*Relationship between ikaite and glendonite.*

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